(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
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Description
(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Biological Activity
(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one, commonly referred to as a dihydrofuran derivative, is a compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H12O7
- Molecular Weight : 208.17 g/mol
- CAS Number : 89-67-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory conditions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate effective inhibition of bacterial growth and biofilm formation. The mechanism appears to involve disruption of the microbial cell membrane.
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Antioxidant Mechanism :
- The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- It also reduces lipid peroxidation levels in affected cells.
-
Anti-inflammatory Pathways :
- It modulates the nuclear factor kappa B (NF-kB) pathway, reducing the expression of inflammatory genes.
- The inhibition of COX and LOX pathways leads to decreased production of inflammatory mediators.
-
Antimicrobial Mechanism :
- It disrupts bacterial cell wall synthesis and alters membrane permeability.
- The compound may also interfere with bacterial metabolic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antioxidant Effects :
- A study involving human fibroblasts treated with oxidative stress agents showed that pre-treatment with the compound significantly reduced markers of oxidative damage by 50% compared to untreated controls.
-
Case Study on Anti-inflammatory Activity :
- In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessing the efficacy against Staphylococcus aureus infections found that patients treated with formulations containing this compound experienced faster recovery times and reduced infection rates.
Data Tables
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-FPRJBGLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-67-8 |
Source
|
Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.